molecular formula C23H19N5O3S B2611686 N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 361173-60-6

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-(dimethylsulfamoyl)benzamide

Cat. No. B2611686
CAS RN: 361173-60-6
M. Wt: 445.5
InChI Key: VSKJJWKKZIPZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-(dimethylsulfamoyl)benzamide” is a chemical compound . It’s a derivative of quinazoline, a class of compounds known for their significant biological activities .


Synthesis Analysis

Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The synthesis of similar compounds involves the introduction of an aryl group with a basic amide side chain on the 4′ position linked to the amide of the C-2 substituted quinazoline scaffold .


Chemical Reactions Analysis

Quinazoline derivatives have been involved in a variety of chemical reactions. For instance, the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, has been used in the synthesis of quinazoline derivatives .

Scientific Research Applications

Antiviral Activities

Compounds with structural similarities to N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-(dimethylsulfamoyl)benzamide have been explored for their antiviral activities. Novel 2,3-disubstituted quinazolin-4(3H)-ones, synthesized using microwave-assisted techniques, demonstrated significant antiviral activity against a range of viruses, including influenza A and avian influenza (H5N1), by inhibiting virus replication in cell culture (Selvam et al., 2007).

Anticancer Activities

Another research avenue investigates the anticancer potential of derivatives. Isoindolo[1,2-b]quinazolin-12(10H)-ones and isoindolo[2,1-a]benzimidazoles, related to batracylin, a known antitumor agent, showed promise as cytotoxic agents against leukemia cell lines. These compounds maintained the ability to inhibit topoisomerase II, crucial for their antitumor activity, without inducing unscheduled DNA synthesis, a marker of acute toxicity (Meegalla et al., 1994).

Antimicrobial Activities

Benzimidazo[1,2-c]quinazoline derivatives have been evaluated for their antimicrobial properties. A study synthesized several derivatives and tested their effectiveness against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains such as Candida albicans, showcasing their potential in combating microbial infections (Shri et al., 2015).

Anticonvulsant Activities

The quest for new anticonvulsant agents led to the synthesis of N‐(4‐substitutedphenyl)‐4‐(1‐methyl (or 1,2‐dimethyl)‐4‐oxo‐1,2‐dihydroquinazolin‐3(4H)‐yl)‐alkanamides, displaying promising anticonvulsant activity. This indicates the therapeutic potential of these compounds in epilepsy treatment and related neurological disorders (Noureldin et al., 2017).

Future Directions

Quinazoline derivatives have drawn immense attention due to their significant biological activities . The introduction of an aryl group with a basic amide side chain on the 4′ position linked to the amide of the C-2 substituted quinazoline scaffold has been proven to be an effective approach to improve the anti-angiogenic activity of quinazoline derivatives . This suggests potential future directions for the development of new compounds with enhanced biological activities.

properties

IUPAC Name

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-27(2)32(30,31)16-13-11-15(12-14-16)22(29)26-23-25-18-8-4-3-7-17(18)21-24-19-9-5-6-10-20(19)28(21)23/h3-14H,1-2H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKJJWKKZIPZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.